molecular formula C7H13NO B10789331 (1S,5S)-8-azabicyclo[3.2.1]octan-3-ol

(1S,5S)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B10789331
M. Wt: 127.18 g/mol
InChI Key: YYMCYJLIYNNOMK-WDSKDSINSA-N
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Description

(1S,5S)-8-azabicyclo[321]octan-3-ol is a bicyclic compound that features a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts significant strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-8-azabicyclo[3.2.1]octan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced further to amines or other derivatives using reducing agents.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(1S,5S)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5S)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
  • 6,8-dioxabicyclo[3.2.1]octan-7-one

Uniqueness

(1S,5S)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic framework. This imparts distinct reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1S,5S)-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2/t5-,6-/m0/s1

InChI Key

YYMCYJLIYNNOMK-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@H]1N2)O

Canonical SMILES

C1CC2CC(CC1N2)O

Origin of Product

United States

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